Acantholide
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Overview
Description
Acantholide is a Sesquiterpene lactone from Acanthospermum glabratum. It has been investigated for anticancer effects, but none were found. It is toxic to humans.
Scientific Research Applications
Anticancer Properties
Acantholide has shown potential in anticancer research. A study by Elkhayat et al. (2004) discovered that this compound E exhibited cytotoxicity against the mouse lymphoma L5187Y cell line, indicating its potential use in cancer treatment (Elkhayat et al., 2004). Furthermore, Saleh et al. (1980) isolated cytotoxic compounds from Acanthospermum glabratum, including this compound, which further supports its potential use in cancer research (Saleh et al., 1980).
Antimicrobial Activity
This compound demonstrates significant antimicrobial activity. The study by Elkhayat et al. (2004) also found that this compound B was active against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Elkhayat et al., 2004).
Anti-inflammatory and Antioxidant Properties
This compound and related compounds have also been explored for their anti-inflammatory and antioxidant properties. Han et al. (2019) reported that acanthoic acid, a compound related to this compound, modulated lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner, indicating its anti-inflammatory potential (Han et al., 2019).
Properties
CAS No. |
72548-16-4 |
---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(6E,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7- |
InChI Key |
MWYCMNPDBWRCKB-XJZCXBHUSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acantholide; NSC 277282; NSC277282; NSC-277282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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